Talipexole dihydrochloride

Übersicht

Beschreibung

Talipexoldihydrochlorid: B-HT 920 ist eine synthetische und biologisch aktive Verbindung. Es ist ein Dopamin-D2-Rezeptoragonist, ein Alpha-2-Adrenozeptoragonist und ein 5-HT3-Rezeptorantagonist . Diese Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung der Parkinson-Krankheit und anderer neurologischer Erkrankungen .

Vorbereitungsmethoden

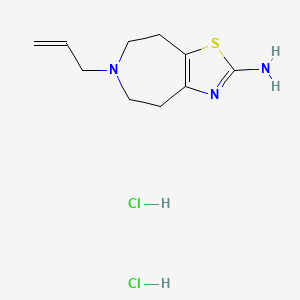

Synthesewege und Reaktionsbedingungen: Die Synthese von Talipexoldihydrochlorid beinhaltet die Bildung eines Thiazolo[4,5-d]azepin-Ringsystems. Die wichtigsten Schritte umfassen die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um die gewünschte Ringstruktur zu bilden. Das Endprodukt wird als Dihydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Talipexoldihydrochlorid erfolgt typischerweise durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Vorschriften zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Talipexoldihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann den Thiazolo[4,5-d]azepinring verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Reduktion: Reduktionsreaktionen können die stickstoffhaltigen funktionellen Gruppen beeinflussen, was die Rezeptorbindungsaffinität der Verbindung beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen werden mit Reagenzien wie Chlor, Brom und Salpetersäure durchgeführt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Talipexoldihydrochlorid mit modifizierten pharmakologischen Profilen .

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

Talipexole has been primarily utilized in managing Parkinson's disease. Clinical trials have demonstrated significant improvements in motor functions among patients treated with this compound. For instance, a study indicated that patients experienced notable reductions in parkinsonian symptoms compared to baseline measurements . The drug's mechanism involves enhancing dopaminergic activity in the central nervous system by activating presynaptic D2 autoreceptors, which subsequently modulates dopamine release .

Dystonia and Dyskinesia

Case studies have explored the effectiveness of talipexole in treating severe dystonia and dyskinesia. One study reported on two patients who received talipexole treatment; however, despite reductions in cerebrospinal fluid metabolites related to dopamine and norepinephrine, the expected behavioral improvements were not observed. This suggests that while talipexole may influence neurotransmitter levels, its clinical efficacy requires further investigation .

Restless Leg Syndrome and Periodic Limb Movement Disorder

Talipexole is also being investigated for its potential benefits in treating conditions like periodic limb movement disorder and restless leg syndrome. Its dopaminergic activity may help alleviate the symptoms associated with these disorders, although more robust clinical evidence is needed to establish its effectiveness definitively .

Case Studies

Side Effects

Common side effects associated with talipexole include:

Wirkmechanismus

Talipexole dihydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors and alpha-2 adrenoceptors, and as an antagonist at 5-HT3 receptors . The compound stimulates presynaptic and postsynaptic D2 dopamine receptors, leading to the inhibition of dopamine synthesis and enhanced motor activity . It also modulates alpha-2 adrenoceptors, affecting blood pressure and heart rate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Apomorphin: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Pramipexol: Ein weiterer Dopaminagonist mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit: Talipexoldihydrochlorid ist einzigartig durch seine kombinierte Wirkung auf Dopamin-D2-Rezeptoren, Alpha-2-Adrenozeptoren und 5-HT3-Rezeptoren. Dieser Multi-Target-Ansatz bietet ein breiteres Spektrum an pharmakologischen Wirkungen, was es zu einer wertvollen Verbindung in der neurologischen Forschung und Therapie macht .

Biologische Aktivität

Talipexole dihydrochloride, also known as B-HT 920, is a synthetic compound primarily recognized for its role as a dopamine D2 receptor agonist. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound is an azepine derivative with the chemical formula . It acts on several receptor systems:

- Dopamine Receptors : It selectively stimulates D2 dopamine receptors, enhancing dopaminergic activity in the central nervous system (CNS) .

- Alpha-2 Adrenoceptors : Talipexole also acts as an agonist for α2-adrenoceptors, which can modulate neurotransmitter release .

- 5-HT3 Receptors : It has been shown to block 5-HT3 receptors, contributing to its pharmacological profile .

These actions collectively help in managing conditions characterized by dopaminergic deficiency, such as Parkinson's disease.

Clinical Applications

Talipexole has been investigated for various neurological disorders. Its primary clinical applications include:

- Parkinson's Disease : Clinical trials have demonstrated that Talipexole significantly improves motor symptoms such as akinesia, rigidity, and tremors . The drug is particularly noted for its ability to enhance motor function without the severe side effects commonly associated with other dopaminergic therapies.

- Restless Legs Syndrome (RLS) : Preliminary studies suggest potential benefits in treating RLS and periodic leg movement disorder due to its dopaminergic activity .

Table: Clinical Efficacy of Talipexole in Parkinson's Disease

Side Effects and Safety Profile

While Talipexole is generally well-tolerated, it can cause side effects such as:

Monitoring is essential due to these potential adverse effects, especially in elderly patients or those with comorbidities.

Research Findings

Case Studies : A notable case study involved two patients with severe dystonia treated with Talipexole. Although there was a significant reduction in dopamine metabolites in cerebrospinal fluid (CSF), no behavioral improvement was observed, indicating a complex relationship between biochemical changes and clinical outcomes .

Mechanistic Studies : In vitro studies have shown that Talipexole inhibits the accumulation of cytochrome c in neuroblastoma cells at low concentrations (0.1-1 mM), suggesting neuroprotective properties that may be beneficial during ischemic events .

Eigenschaften

CAS-Nummer |

36085-73-1 |

|---|---|

Molekularformel |

C10H16ClN3S |

Molekulargewicht |

245.77 g/mol |

IUPAC-Name |

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H |

InChI-Schlüssel |

AFOGLDDNZFXNPQ-UHFFFAOYSA-N |

SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |

Kanonische SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

36085-73-1 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.